Isoprenoid compounds are a diverse group of natural products which are essential components in all cells. Isoprenoids are biosynthesized from the simple precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Eukaryotes, fungi, and some gram-positive bacteria produce IPP through the mevalonate (MVA) pathway whereas gram-negative and some gram-positive bacteria utilize the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. 1-Deoxy-D-xylulose 5-phosphate (DXP) is an intermediate in the non-mevalonate pathway and is formed from pyruvate and glyceraldehyde 3-phosphate by DXP synthase. It is converted to MEP by MEP Synthase (DXP reductoisomerase).
Potent and selective PAR2 receptor agonist (pD2 = 7.0). Causes a dose-dependent relaxation of murine femoral arteries.
2-furoyl-LIGRLO-amide
CAS No.:
Cat. No.: VC20752933
Molecular Formula: C36H63N11O8
Molecular Weight: 778.0 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C36H63N11O8 |
---|---|
Molecular Weight | 778.0 g/mol |
IUPAC Name | N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide |
Standard InChI | InChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1 |
Standard InChI Key | OSKIRYSKGDEIOG-WTWMNNMUSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1 |
SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1 |
Chemical Properties and Structure
2-Furoyl-LIGRLO-amide possesses distinct chemical properties that contribute to its effectiveness as a PAR2 agonist. The compound features a modified peptide structure with the sequence 2-Furoyl-Leu-Ile-Gly-Arg-Leu-NH2 when described using the three-letter amino acid code, or simply (2-Furoyl)LIGRL-NH2 in the one-letter notation . The peptide incorporates ornithine (represented as 'O' or 'X' in different notations) instead of lysine, which provides a free amino group that can be leveraged for derivatization in specialized research applications .
Table 1: Chemical Properties of 2-Furoyl-LIGRLO-amide
*Note: The discrepancy in molecular weight between sources may reflect different salt forms or modifications.
The chemical structure incorporates an N-terminal 2-furoyl group, which is critical for the compound's enhanced stability and resistance to aminopeptidases. This modification significantly contributes to the improved pharmacological profile compared to earlier PAR2 agonist peptides like SLIGRL-NH2 . The incorporation of ornithine instead of lysine provides a free amino group that allows for derivatization applications, making the compound versatile for various research purposes .
Pharmacological Profile
Table 2: Comparative Potency of PAR2 Agonists
The relative potency of various PAR2 agonists follows the order: 2-furoyl-LIGRLO-NH2 >> SLIGRL-NH2 ≈ trans-cinnamoyl-LIGRLO-NH2 > SLIGKV-NH2 > SLIGKT-NH2, as determined by competition binding studies with [3H]propionyl-2fLI . This rank order mirrors their relative efficacies in calcium signaling assays and vascular relaxation studies, confirming the superiority of 2-furoyl-LIGRLO-NH2 as a PAR2 agonist .
Biological Activities
Effects on Inflammation and Immune Response
2-Furoyl-LIGRLO-amide demonstrates significant immunomodulatory activities through its interaction with PAR2. Studies in murine macrophages have revealed its ability to modify lipopolysaccharide (LPS)-induced inflammatory responses. When administered alongside LPS, 2-furoyl-LIGRLO-amide synergistically enhances the expression of the anti-inflammatory cytokine IL-10 while simultaneously attenuating the production of pro-inflammatory cytokines such as IL-12 p40, IL-12 p35, IL-6, and TNF-α .
This immunomodulatory effect extends to in vivo systems. Analysis of liver tissues from mice co-administered with PAR2 activating peptides and LPS showed enhanced expression of IL-10 mRNA followed by a significant decrease in IL-12 p40 mRNA levels . These findings indicate that PAR2 activation by 2-furoyl-LIGRLO-amide can promote an anti-inflammatory profile, potentially by shifting macrophages toward an alternatively-activated phenotype.
Furthermore, studies have demonstrated that 2-furoyl-LIGRLO-amide can enhance the production of IL-4 and IL-13 when administered with recombinant IL-4 or LPS, further supporting its role in promoting alternative macrophage activation . This ability to modulate macrophage polarization suggests potential applications in treating inflammatory disorders.
Research Applications
As a Pharmacological Tool
2-Furoyl-LIGRLO-amide has become an invaluable tool for investigating PAR2-mediated processes due to its high potency, selectivity, and metabolic stability. Its superior pharmacological profile has made it the preferred agonist for studies examining PAR2 function in various physiological and pathological contexts .
The compound's ability to consistently activate PAR2 signaling without significant off-target effects enables researchers to confidently attribute observed biological responses to PAR2 activation. This has facilitated investigations into PAR2's role in inflammation, pain, vascular function, and gastrointestinal physiology .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume